![molecular formula C20H20N2OS B2365439 (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797288-74-4](/img/structure/B2365439.png)
(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as ITM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITM belongs to the class of thiazepine derivatives, which have been found to possess a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.
Scientific Research Applications
- Researchers have developed a one-pot greener methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives using this compound. The reaction involves arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile with sulfamic acid as a catalyst. Notably, three new bonds form (2 C-C and 1 C-N) during this process .
- Indole derivatives are well-known for their diverse biological and pharmacological properties. The compound’s indole moiety places it in a significant position in pharmaceutical and organic chemistry .
- Quinone moieties , especially nitrogen-containing fused heterocyclic quinones, play a structural role in natural and synthetic compounds. They exhibit various biological applications, including cytotoxic activity against human tumor cell lines .
- Benzo[f]indole-4,9-dione derivatives have gained attention due to their remarkable biological activities. These include antibacterial, anti-inflammatory, antibiotic, cytotoxic, anticancer, and antiviral properties .
- Researchers have synthesized novel compounds containing both indole and quinone moieties, evaluating their cytotoxic effects on cancer cells. The results indicate dose-dependent cytotoxic activities .
- A derivative called (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one was investigated for its in vitro antitubercular activity. It was tested against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) strains .
Multicomponent Synthesis and Derivatives
Biological and Pharmacological Properties
Anticancer Potential
Antitubercular Activity
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
For instance, some indole derivatives have shown antiviral activity by inhibiting viral replication
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
properties
IUPAC Name |
1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLIZARLNJFOSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone |
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